N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
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Overview
Description
N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[55]undecane-9-carboxamide is a spirocyclic compound characterized by its unique structural features, which include a thiophene ring and a spirocyclic scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5One common method involves the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. The use of high-throughput screening and molecular docking can aid in the identification of efficient synthetic pathways and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its antituberculosis activity and other therapeutic properties.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis . The compound binds to the protein, disrupting its function and leading to the inhibition of bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2,9-Diazaspiro[5.5]undecane: This compound shares the spirocyclic scaffold but lacks the thiophene ring.
1,3-Dioxane and 1,3-Dithiane Derivatives: These compounds have similar spirocyclic structures with different heterocyclic rings.
Uniqueness
N-(thiophen-2-yl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is unique due to the presence of both the thiophene ring and the spirocyclic scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and beyond .
Properties
IUPAC Name |
N-thiophen-2-yl-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-12(14-11-3-1-10-19-11)15-6-4-13(5-7-15)17-8-2-9-18-13/h1,3,10H,2,4-9H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMJFVHULHSCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)NC3=CC=CS3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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